

# The Role of HSD17B13 in Liver Disease Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-78 |           |
| Cat. No.:            | B12385712      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases family, has recently emerged as a critical modulator in the pathogenesis of chronic liver diseases.[1] Primarily expressed in the liver and localized to the surface of lipid droplets (LDs), this enzyme is intricately linked to hepatic lipid metabolism.[2][3] While its precise physiological substrates remain under investigation, studies have demonstrated its in vitro capacity to catalyze the oxidation of steroids, bioactive lipids, and retinol.[4] Paradoxically, while the expression of HSD17B13 is upregulated in non-alcoholic fatty liver disease (NAFLD), genetic variants that cause a loss of its enzymatic function are strongly associated with protection against the progression of NAFLD, non-alcoholic steatohepatitis (NASH), alcohol-related liver disease (ALD), fibrosis, and hepatocellular carcinoma (HCC).[5][6] This discovery has positioned HSD17B13 as a high-interest therapeutic target. This guide provides an in-depth overview of the genetic evidence, molecular mechanisms, and therapeutic landscape of HSD17B13 in liver disease.

#### **Introduction to HSD17B13**

HSD17B13 is an enzyme encoded by the HSD17B13 gene located on chromosome 4q22.1.[7] It belongs to a large family of 15 hydroxysteroid dehydrogenases involved in the metabolism of hormones, fatty acids, and bile acids.[2] Unlike other members, HSD17B13 expression is predominantly restricted to the liver.[7] Genome-wide association studies (GWAS) have



identified a strong link between variants in the HSD17B13 gene and the risk of chronic liver disease.[8] Notably, loss-of-function variants are protective, a finding that has spurred significant research into the enzyme's role in disease pathogenesis and its potential as a drug target.[9]

### Genetic Variants of HSD17B13 and Liver Protection

Multiple genetic variants in HSD17B13 have been associated with a reduced risk of developing and progressing chronic liver disease. The most extensively studied is the rs72613567:TA variant, an insertion of an adenine next to a splice donor site, which results in a truncated, enzymatically inactive protein.[10][11][12] This loss-of-function is the basis for the observed hepatoprotective effects.

### **Quantitative Data on HSD17B13 Variant Associations**

The protective effects of HSD17B13 loss-of-function variants have been quantified across various liver diseases and populations. The data below summarizes key findings.



| Variant           | Liver<br>Disease                                   | Effect                              | Metric<br>(Value) | Population            | Citation(s) |
|-------------------|----------------------------------------------------|-------------------------------------|-------------------|-----------------------|-------------|
| rs72613567:T<br>A | Alcoholic<br>Liver Disease                         | 42% risk reduction (heterozygote s) | OR: 0.58          | European              | [10]        |
| rs72613567:T<br>A | Alcoholic<br>Cirrhosis                             | 73% risk reduction (homozygote s)   | OR: 0.27          | European              | [10]        |
| rs72613567:T<br>A | Non-Alcoholic<br>Fatty Liver<br>Disease<br>(NAFLD) | 30% risk reduction (homozygote s)   | OR: 0.70          | European              | [8]         |
| rs72613567:T<br>A | Non-Alcoholic<br>Steatohepatiti<br>s (NASH)        | 39% risk reduction                  | OR: 0.612         | Argentinian           | [12]        |
| rs72613567:T<br>A | Hepatocellula<br>r Carcinoma<br>(HCC)              | 72% risk reduction (homozygote s)   | OR: 0.28          | European              | [10]        |
| rs72613567:T<br>A | Alcohol-<br>related Liver<br>Disease               | 19% risk reduction                  | OR: 0.81          | Chinese Han           | [10]        |
| rs6834314:G       | NASH                                               | Lower odds<br>of NASH               | P < 0.05          | Multi-ethnic<br>Asian | [13]        |
| rs6834314:G       | Liver-related<br>Complication<br>s                 | Lower<br>incidence                  | HR: 0.01          | Multi-ethnic<br>Asian | [13]        |

OR: Odds Ratio; HR: Hazard Ratio. Values represent the risk for carriers of the protective allele compared to non-carriers.



Interestingly, the protective rs72613567:TA variant has been shown to mitigate the risk of liver injury associated with the potent PNPLA3 I148M risk allele.[5][14] This genetic interaction underscores the central role of HSD17B13 in the pathways leading to liver damage.



Click to download full resolution via product page

Figure 1: Consequence of the HSD17B13 rs72613567:TA genetic variant.

## Molecular Function and Pathogenic Role Subcellular Localization and Enzymatic Activity

HSD17B13 is an integral lipid droplet-associated protein.[6][10] Its localization to the LD surface is critical for its function and requires specific domains at its N-terminus.[4] While its endogenous substrates are not fully elucidated, in vitro assays have confirmed HSD17B13 possesses retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[15] This activity is dependent on its LD localization and a conserved cofactor binding site.[15] Other potential substrates include steroids and bioactive lipids.[4][16]



### **Proposed Mechanism of Action in Liver Disease**

Emerging evidence suggests that the wild-type, enzymatically active HSD17B13 protein promotes liver injury through a dual metabolic and pro-fibrotic mechanism.

- Promotion of Steatosis: Overexpression of HSD17B13 in hepatocytes leads to an increase in the size and number of lipid droplets, suggesting it promotes or stabilizes lipid accumulation.
   [2][5]
- Induction of Fibrosis: Recent studies have uncovered a signaling pathway where active
  HSD17B13 in hepatocytes drives the upregulation of the lipogenic transcription factor
  ChREBP.[17][18] This, in turn, increases the production and secretion of Transforming
  Growth Factor beta-1 (TGF-β1), a potent pro-fibrotic cytokine.[17][18] Secreted TGF-β1 then
  acts in a paracrine manner on hepatic stellate cells (HSCs), the primary fibrogenic cells in
  the liver, stimulating their activation and the deposition of collagen, leading to fibrosis.[17][18]

The protective effect of loss-of-function variants stems from the inability of the truncated protein to execute this pro-fibrotic signaling cascade.





Click to download full resolution via product page

Figure 2: Proposed pro-fibrotic signaling pathway of active HSD17B13.



## **Key Experimental Protocols**

Investigating the role of HSD17B13 involves a combination of genetic, molecular, and cellular biology techniques.

### **Protocol 1: Genotyping of HSD17B13 Variants**

- Objective: To identify the presence of HSD17B13 variants (e.g., rs72613567) in patient DNA samples.
- Methodology (rhAmp Genotyping Assay):
  - DNA Extraction: Isolate genomic DNA from whole blood or tissue samples using a commercial kit.
  - Assay Preparation: Prepare a reaction mix containing the rhAmp Genotyping Master Mix, the specific rhAmp SNP Assay for the target variant (which includes RNA-DNA hybrid primers), and the extracted genomic DNA.
  - PCR Amplification: Perform thermal cycling. The RNase H2 enzyme in the master mix cleaves the RNA base in the primer-template hybrid, enabling primer extension and amplification only when there is a perfect match between the primer and the target DNA sequence.
  - Fluorescence Detection: Read the endpoint fluorescence on a real-time PCR instrument.
     Allele-specific primers are labeled with different fluorescent dyes (e.g., FAM and HEX),
     allowing for the discrimination of homozygous and heterozygous genotypes.[13]

## Protocol 2: In Vitro Retinol Dehydrogenase (RDH) Activity Assay

- Objective: To measure the enzymatic activity of HSD17B13.
- Methodology:
  - Cell Culture and Transfection: Culture human hepatocyte cell lines (e.g., Huh7 or HepG2).
     Transfect cells with plasmids expressing either wild-type HSD17B13, a variant of interest



(e.g., P260S mutant), or an empty vector control.[15]

- Cell Lysis: After 24-48 hours, harvest the cells and prepare cell lysates using a suitable lysis buffer.
- Enzymatic Reaction: Set up a reaction mixture containing the cell lysate, the substrate (all-trans-retinol), and the cofactor (NAD+).[15]
- Product Detection: Incubate the reaction mixture. The conversion of retinol to retinaldehyde can be measured. One common method is a coupled-enzyme luminescence assay that detects the production of NADH (e.g., NAD-Glo assay).[19]
- Data Analysis: Quantify the luminescence or product concentration and normalize it to the total protein concentration in the lysate. Compare the activity of the wild-type HSD17B13 to the variant and control.[15][19]

## Protocol 3: Subcellular Localization via Confocal Microscopy

- Objective: To visualize the localization of HSD17B13 to lipid droplets.
- Methodology:
  - Cell Culture and Transfection: Culture L02 or other suitable cells on glass coverslips.
     Transfect them with a plasmid encoding a fluorescently-tagged HSD17B13 protein (e.g., His-tagged or GFP-tagged).[20]
  - Lipid Loading: Induce lipid droplet formation by treating the cells with oleic acid (e.g., 400 μM) for 24 hours.
  - Fixation and Staining: Fix the cells with paraformaldehyde. Permeabilize the cells and stain for the tagged HSD17B13 using a specific primary antibody followed by a fluorescently-labeled secondary antibody (if not endogenously tagged). Stain lipid droplets with a neutral lipid dye like BODIPY 493/503. Stain nuclei with DAPI.[20]
  - Imaging: Mount the coverslips and acquire images using a confocal microscope.



 Analysis: Analyze the images to determine the co-localization of the HSD17B13 signal with the lipid droplet stain.[20]



Click to download full resolution via product page

Figure 3: Example workflow for a clinical study on HSD17B13 genetics.

## **HSD17B13** as a Therapeutic Target

The strong genetic evidence that loss of HSD17B13 function is protective against liver disease makes its inhibition a highly attractive therapeutic strategy.[9] The goal is to pharmacologically replicate the protective effect of the rs72613567:TA variant. Several companies are developing therapies to reduce HSD17B13 expression or inhibit its enzymatic activity.



### **Therapeutic Modalities in Development**

- RNA interference (RNAi): These therapies use small interfering RNAs (siRNAs) to specifically target and degrade HSD17B13 mRNA in the liver, thereby preventing the production of the protein.
- Small Molecule Inhibitors: These are orally available drugs designed to bind to the HSD17B13 enzyme and block its catalytic activity.[21]

## Clinical Trial Data for HSD17B13-Targeted Therapeutics



| Therapeutic<br>Agent     | Company                          | Modality                       | Phase                   | Key Findings                                                                                                      | Citation(s) |
|--------------------------|----------------------------------|--------------------------------|-------------------------|-------------------------------------------------------------------------------------------------------------------|-------------|
| Rapirosiran<br>(ALN-HSD) | Alnylam<br>Pharmaceutic<br>als   | RNAi                           | Phase 1                 | Robust, dose- dependent reduction in liver HSD17B13 mRNA (median 78% at 400 mg dose). Encouraging safety profile. | [10][22]    |
| ARO-HSD                  | Arrowhead<br>Pharmaceutic<br>als | RNAi                           | Phase 1/2               | Mean reduction in hepatic HSD17B13 mRNA of 93.4% (200 mg dose). Correspondin g reductions in ALT and AST levels.  | [23]        |
| INI-822                  | Inipharm                         | Small<br>Molecule<br>Inhibitor | Phase 1                 | First-in-class<br>oral small<br>molecule<br>inhibitor<br>entered<br>clinical<br>development.                      | [21]        |
| BI-3231                  | Boehringer<br>Ingelheim          | Small<br>Molecule<br>Inhibitor | Preclinical/Ph<br>ase 1 | Small<br>molecule                                                                                                 | [21]        |



inhibitor in development.

### Conclusion

HSD17B13 has been firmly established as a key genetic modifier of chronic liver disease. The wild-type enzyme contributes to pathogenesis by promoting hepatic lipid accumulation and driving a pro-fibrotic signaling cascade via TGF-β1. The discovery that loss-of-function variants are potently protective has opened a promising new avenue for therapeutic development. By inhibiting HSD17B13, it may be possible to halt the progression from simple steatosis to more advanced stages of liver disease like NASH, cirrhosis, and HCC. Ongoing clinical trials with RNAi therapeutics and small molecule inhibitors will be critical in determining the ultimate clinical utility of targeting this enzyme for the millions of patients affected by chronic liver disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Role of HSD17B13 in the liver physiology and pathophysiology PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13: A Potential Therapeutic Target for NAFLD PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]

### Foundational & Exploratory





- 8. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 11. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 12. Splice variant rs72613567 prevents worst histologic outcomes in patients with nonalcoholic fatty liver disease PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort PMC [pmc.ncbi.nlm.nih.gov]
- 14. Genetic variant rs72613567 of HSD17B13 gene reduces alcohol-related liver disease risk in Chinese Han population PMC [pmc.ncbi.nlm.nih.gov]
- 15. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. uniprot.org [uniprot.org]
- 17. biorxiv.org [biorxiv.org]
- 18. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]
- 19. enanta.com [enanta.com]
- 20. researchgate.net [researchgate.net]
- 21. HSD17B13 Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 22. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- To cite this document: BenchChem. [The Role of HSD17B13 in Liver Disease Pathogenesis: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385712#the-role-of-hsd17b13-in-liver-disease-pathogenesis]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com